molecular formula C18H25N3O2 B7718158 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide

Cat. No.: B7718158
M. Wt: 315.4 g/mol
InChI Key: VPGOUCNROOWYHI-UHFFFAOYSA-N
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Description

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and an appropriate electrophile.

    Formation of the Propylpropanamide Moiety: The propylpropanamide moiety can be synthesized through the reaction of propylamine with a suitable acylating agent, such as propionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide group, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, where the tert-butylphenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions, often in the presence of a base or catalyst.

Major Products

    Oxidation: Hydroperoxides, alcohols, or ketones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring and the tert-butylphenyl group may contribute to its binding affinity and selectivity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide
  • 4,4’-Di-tert-butylbiphenyl
  • 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopropylpropanamide

Uniqueness

Compared to similar compounds, 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties. Its tert-butylphenyl group provides steric hindrance, potentially enhancing its stability and selectivity in various reactions and applications.

Properties

IUPAC Name

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-5-12-19-15(22)10-11-16-20-17(21-23-16)13-6-8-14(9-7-13)18(2,3)4/h6-9H,5,10-12H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGOUCNROOWYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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